Sophoraisoflavanone A

Description

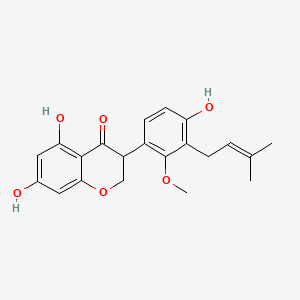

Structure

3D Structure

Properties

CAS No. |

69573-59-7 |

|---|---|

Molecular Formula |

C21H22O6 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O6/c1-11(2)4-5-14-16(23)7-6-13(21(14)26-3)15-10-27-18-9-12(22)8-17(24)19(18)20(15)25/h4,6-9,15,22-24H,5,10H2,1-3H3 |

InChI Key |

AALISTBXLBQUEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1OC)C2COC3=CC(=CC(=C3C2=O)O)O)O)C |

Origin of Product |

United States |

Isolation and Extraction Methodologies of Sophoraisoflavanone a from Biological Sources

Natural Occurrence and Distribution

Sophoraisoflavanone A is a secondary metabolite found in both the plant and microbial kingdoms. Its distribution across various species highlights its ecological significance and potential for discovery from diverse natural sources.

Plant Sources

This compound has been identified in several plant families, with a notable prevalence in the Leguminosae (Fabaceae) family.

Sophora Genus: The genus Sophora is a significant source of this compound. It has been isolated from the aerial parts of Sophora tomentosa and has also been reported in Sophora flavescens. jst.go.jpnih.gov The presence of this compound and other prenylated flavonoids is considered chemotaxonomically significant for the genus Sophora. jst.go.jp

Echinosophora koreensis : The rhizomes of Echinosophora koreensis have been found to contain this compound, along with other flavonoids. nih.govscispace.com Its isolation from this plant has been confirmed in multiple studies. mdpi.comkoreascience.kr

Dalbergia melanoxylon : The root bark of this East African medicinal plant is another source of this compound. mdpi.com Phytochemical investigations have led to its isolation alongside other isoflavonoids. mdpi.comresearchgate.net

Erythrina droogmansiana : this compound has been reported from the root bark of Erythrina droogmansiana, a tree found in Central Africa. banglajol.inforesearchgate.net

Morus indica : Aqueous leaf extracts of Morus indica have been shown to contain this compound, among other phytochemicals. researchgate.net

Glycyrrhiza uralensis and Glycyrrhiza aspera : This compound, also known as Allolicoisoflavone B, can be isolated from Glycyrrhiza inflata and has been associated with the Glycyrrhiza genus, which includes G. uralensis and G. aspera. medchemexpress.comknapsackfamily.comrsc.org Studies have also identified it in Glycyrrhiza aspera. plantaedb.com

The following table summarizes the plant sources of this compound mentioned in this article.

| Plant Genus | Species | Plant Part |

| Sophora | tomentosa, flavescens | Aerial parts, Roots |

| Echinosophora | koreensis | Rhizomes |

| Dalbergia | melanoxylon | Root Bark |

| Erythrina | droogmansiana | Root Bark |

| Morus | indica | Leaves |

| Glycyrrhiza | uralensis, aspera, inflata | Roots |

Microbial Sources

While less common than plant sources, the microbial production of this compound has been observed.

Bacillus velezensis : There is an indication that this compound may be produced by microbial sources, although specific details regarding its isolation from Bacillus velezensis require further investigation. The compound has been associated with microbial transformation processes. biosynth.com

Advanced Isolation and Purification Techniques

The extraction and purification of this compound from complex natural matrices necessitate the use of advanced separation techniques. Chromatographic methods are central to this process, often used in combination to achieve high purity.

Chromatographic Separations

A series of chromatographic steps are typically employed to isolate this compound. The process generally begins with the extraction of the plant material using a suitable solvent, followed by partitioning and repeated chromatographic separations.

Silica (B1680970) Gel Chromatography: This is a fundamental technique used in the initial fractionation of crude extracts. For instance, in the isolation from Dalbergia melanoxylon, the crude extract is subjected to silica gel column chromatography. mdpi.comresearchgate.net This method separates compounds based on their polarity.

MCI Gel Chromatography: This type of chromatography is also utilized for the separation of natural products.

Sephadex LH-20 Chromatography: This size-exclusion chromatography is frequently used for the purification of flavonoids and other polyphenols. It is effective in separating compounds based on their molecular size and is often a key step in the purification of this compound from various plant extracts. mdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification of this compound, preparative HPLC is often the method of choice. scispace.com This technique offers high resolution and allows for the isolation of the compound in a highly pure form.

The general workflow for the isolation of this compound can be summarized in the following table.

| Step | Technique | Purpose |

| 1 | Solvent Extraction | To obtain a crude extract from the biological source. |

| 2 | Silica Gel Column Chromatography | Initial fractionation of the crude extract. |

| 3 | Sephadex LH-20 Chromatography | Further purification of the fractions containing the target compound. |

| 4 | Preparative HPLC | Final purification to obtain high-purity this compound. |

Other Advanced Separation Methodologies for Complex Mixtures

Beyond the standard chromatographic techniques, other advanced methods can be applied to handle the complexity of natural extracts and to guide the isolation process. Bioactivity-guided fractionation is a common strategy where the fractions from chromatographic separations are tested for a specific biological activity to target the isolation of the active compounds, such as this compound. core.ac.uk This approach ensures that the purification efforts are focused on the most relevant molecules within the extract.

Biosynthetic Pathways and Precursors of Sophoraisoflavanone a

General Isoflavonoid (B1168493) Biosynthesis in Plants

The journey to any isoflavonoid begins with the amino acid L-phenylalanine, which is derived from the shikimate pathway. nih.gov The general phenylpropanoid pathway converts L-phenylalanine into the activated intermediate, p-coumaroyl-CoA, through the sequential action of three key enzymes. nih.govnih.gov

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the first committed step, deaminating phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 enzyme, C4H hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-Coumarate:CoA ligase (4CL) : This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. nih.govoup.com

p-Coumaroyl-CoA stands at a critical metabolic crossroads. For isoflavonoid synthesis, it enters the flavonoid branch pathway, starting with Chalcone (B49325) Synthase (CHS). CHS is a pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (from the acetate (B1210297) pathway) to form a chalcone backbone. nih.govmdpi.com

This chalcone is then cyclized by Chalcone Isomerase (CHI) to produce a flavanone (B1672756). nih.gov Depending on the plant species and the specific enzymes present, the primary flavanone products are naringenin (B18129) or liquiritigenin. nih.govnih.gov These flavanones are the direct precursors for the isoflavonoid core structure.

The defining step in isoflavonoid biosynthesis is the aryl migration, where the B-ring of the flavanone is shifted from the C-2 to the C-3 position of the heterocyclic C-ring. This reaction is catalyzed by Isoflavone (B191592) Synthase (IFS) , a cytochrome P450 enzyme, which converts flavanones (like naringenin and liquiritigenin) into 2-hydroxyisoflavanones. oup.comkyoto-u.ac.jptandfonline.com A subsequent dehydration step, carried out by 2-hydroxyisoflavanone (B8725905) dehydratase (HID) , yields the stable isoflavone structure, such as genistein (B1671435) (from naringenin) or daidzein (B1669772) (from liquiritigenin). oup.comkyoto-u.ac.jp

Specific Enzymatic Steps and Precursor Molecules Involved in Sophoraisoflavanone A Formation

This compound is a (2S)-5,7,2',4'-tetrahydroxy-8-lavandulylflavanone. This structure reveals that its direct precursor is a flavanone, not an isoflavone, and that it possesses a specific type of C10 prenyl group called a lavandulyl moiety.

The biosynthesis diverges from the general isoflavonoid pathway at the flavanone stage. The specific precursor for this compound is the flavanone kusanone A (5,7,2',4'-tetrahydroxyflavanone). The final and characteristic step in the formation of this compound is the attachment of a lavandulyl group to the C-8 position of the kusanone A backbone.

This reaction is catalyzed by a specific type of prenyltransferase , likely a lavandulyltransferase . This enzyme facilitates the transfer of a lavandulyl moiety from a donor molecule, lavandulyl diphosphate (B83284) (LPP), to the aromatic ring of the flavanone precursor. While the precise enzyme has not been fully isolated and characterized, research on Sophora flavescens, a known producer of this compound, has identified a family of membrane-bound prenyltransferases that catalyze similar reactions. nih.govnih.gov For instance, the biosynthesis of the related compound sophoraflavanone G in S. flavescens involves the prenylation of naringenin at the C-8 position by a specific naringenin 8-dimethylallyltransferase (SfN8DT-1). tandfonline.comnih.gov This provides a strong model for the final enzymatic step in this compound synthesis.

Role of Prenylation in Isoflavonoid Diversification

Prenylation is a crucial biochemical modification that dramatically expands the structural and functional diversity of flavonoids and isoflavonoids. kyoto-u.ac.jpmdpi.com This process involves the covalent attachment of isoprenoid-derived prenyl groups, most commonly a 5-carbon dimethylallyl group or a 10-carbon geranyl or lavandulyl group, to the flavonoid scaffold. oup.commdpi.com

The enzymes responsible for this reaction are prenyltransferases (PTs) . These enzymes couple the shikimate-derived aromatic core with the isoprenoid pathway, which supplies the prenyl donor, typically dimethylallyl diphosphate (DMAPP), geranyl diphosphate (GPP), or lavandulyl diphosphate (LPP). nih.govnih.gov

The diversification arises from several factors:

Type of Prenyl Group : Different prenyl groups (dimethylallyl, geranyl, farnesyl, lavandulyl) can be attached. mdpi.com

Position of Attachment : Prenylation can occur at various positions on the A and B rings of the flavonoid structure. kyoto-u.ac.jp

Further Modifications : The attached prenyl chain can undergo further enzymatic modifications, such as cyclization and hydroxylation, leading to an even greater array of complex structures. kyoto-u.ac.jp

This structural diversification through prenylation significantly impacts the biological properties of the resulting molecules. The addition of the lipophilic prenyl sidechain can enhance the compound's affinity for cell membranes and its interaction with protein targets, often leading to increased or novel biological activities, such as antimicrobial or cytotoxic effects. mdpi.comresearchgate.net Plant species like Sophora flavescens possess a suite of flavonoid-specific prenyltransferases, each with distinct substrate and positional specificities, enabling the production of a rich variety of prenylated flavonoids like this compound. nih.govnih.govnih.gov

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of isoflavonoids, including this compound, is a tightly regulated process controlled at multiple levels to respond to developmental cues and environmental stresses. kyoto-u.ac.jp

Transcriptional Regulation: The expression of biosynthetic genes is a primary control point. The genes encoding enzymes like PAL, CHS, IFS, and prenyltransferases are often co-regulated. Their expression is controlled by networks of transcription factors, primarily from the MYB, bHLH, and WRKY families. dntb.gov.uaresearchgate.net For example, studies in soybean have shown that the R1-MYB transcription factor GmMYB176 regulates multiple genes in the isoflavonoid pathway, affecting the production of various pathway metabolites. dntb.gov.uamdpi.com These transcription factors can be activated or suppressed by various signals, including pathogen attack (elicitors), UV radiation, nutrient deficiency, and plant hormones. oup.comkyoto-u.ac.jp

Post-Translational and Epigenetic Regulation: Further layers of control include post-translational modifications of the biosynthetic enzymes, which can alter their activity, stability, or localization. kyoto-u.ac.jp Epigenetic mechanisms, which modify DNA and histone proteins to alter gene accessibility for transcription, also play a role in the long-term regulation of isoflavonoid production. kyoto-u.ac.jp

Advanced Analytical Methodologies for Sophoraisoflavanone a Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular architecture of Sophoraisoflavanone A. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the unambiguous structural elucidation of organic molecules like this compound. umontpellier.fr Advanced NMR techniques are particularly crucial for assigning the relative stereochemistry and resolving complex structural features. oup.comnih.gov

Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the complete proton and carbon framework of the molecule. The coupling constants (J-values) derived from ¹H NMR spectra are instrumental in determining the dihedral angles between adjacent protons, which in turn helps to define the stereochemical relationships within the molecule. organicchemistrydata.org For instance, the magnitude of the coupling constant can differentiate between cis and trans configurations in cyclic systems. oup.com A simple ¹H and ¹³C NMR analysis can permit the differentiation of isomers by examining the chemical shifts and coupling constants. rsc.org

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, provide through-space correlations between protons, offering critical insights into the three-dimensional structure and confirming stereochemical assignments. organicchemistrydata.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable technique for the characterization of this compound, providing vital information about its molecular weight and fragmentation pattern. The coupling of MS with chromatographic systems has proven to be particularly powerful.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique that is well-suited for analyzing flavonoids. In studies of Sophora flavescens, ESI-MS has been used to identify various compounds, including this compound. researchgate.net This technique typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) : The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of this compound in complex mixtures. ebi.ac.uknih.gov In this technique, the precursor ion corresponding to this compound is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a "fingerprint" for the compound, enabling its confident identification and quantification even at low concentrations.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) : This high-resolution mass spectrometry technique provides highly accurate mass measurements, which aids in the confirmation of the elemental composition of this compound and its fragments. nih.gov UPLC-Q-TOF-MS has been successfully applied to rapidly identify numerous chemical constituents in extracts of Sophora flavescens. nih.govresearchgate.net The high resolving power of the time-of-flight mass analyzer allows for the differentiation of this compound from other co-eluting compounds with similar nominal masses.

A study utilizing UHPLC-Q-TOF/MS for the analysis of flavonoids in Sophora flavescens identified this compound with a retention time of 20.18 minutes and a measured m/z of 369.1360 for the [M-H]⁻ ion, which corresponds to the chemical formula C₂₁H₂₂O₆. nih.gov

Optical Rotation and Circular Dichroism (CD) for Stereochemistry

The chiral nature of this compound necessitates the use of chiroptical techniques to determine its absolute stereochemistry.

Optical Rotation : A polarimeter is used to measure the specific rotation of a chiral compound, which is its ability to rotate the plane of plane-polarized light. sheffield.ac.uk This value is a characteristic physical property of an enantiomer. The direction and magnitude of the rotation are dependent on the wavelength of the light used (often the sodium D-line at 589 nm), temperature, solvent, and concentration. sheffield.ac.uk

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. sheffield.ac.uk This technique is particularly useful for studying chiral compounds that contain a chromophore near the chiral center, as is the case with flavonoids. jascoinc.com The resulting CD spectrum provides information about the stereochemical features of the molecule and can be used to distinguish between enantiomers, which will exhibit mirror-image CD spectra. jascoinc.comscispace.com The coupling of a CD detector with HPLC allows for the direct determination of the enantiomeric composition of a sample. jascoinc.com

Chromatographic Quantification in Complex Matrices

Accurate quantification of this compound in complex samples, such as plant extracts or biological fluids, requires powerful separation techniques to isolate the analyte from interfering substances.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of this compound. ebi.ac.ukkoreascience.kr The choice of detector is crucial for achieving the desired sensitivity and selectivity.

HPLC with Diode-Array Detector (DAD) : A Diode-Array Detector (DAD) acquires the entire UV-Vis spectrum of the eluting compounds, providing both quantitative information and spectral data that can aid in peak identification. researchgate.netresearchgate.net This is particularly useful for flavonoid analysis as they typically exhibit characteristic UV spectra. researchgate.net Scanning over a wide wavelength range allows for the measurement of each component at its absorption maximum, thereby maximizing sensitivity. researchgate.net

The following table summarizes a typical HPLC-DAD method for flavonoid analysis:

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Gradient of methanol (B129727) and 0.05% acetic acid (v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | Diode-Array Detector |

Data derived from a representative HPLC method for flavonoid analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

While HPLC is the primary method for the direct analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the analysis of related volatile or semi-volatile metabolites that may be present in the same biological system. nih.govphcogj.com

For non-volatile compounds, a derivatization step is often required to increase their volatility and thermal stability, making them amenable to GC-MS analysis. thermofisher.com This typically involves the conversion of polar functional groups, such as hydroxyl and carboxyl groups, into less polar derivatives. thermofisher.com GC-MS offers excellent chromatographic separation and produces reproducible mass spectra that can be compared against extensive spectral libraries for compound identification. thermofisher.com

In the context of studying the metabolome of an organism producing this compound, GC-MS can be used to identify and quantify other secondary metabolites, providing a more comprehensive understanding of the metabolic pathways involved. nih.gov For example, a GC-MS analysis of extracts from Sophora flavescens identified various compounds, including sophoridane and furosardonin A. nih.gov

The following table outlines the general steps involved in a GC-MS analysis of secondary metabolites:

| Step | Description |

| Extraction | Extraction of metabolites from the sample matrix using a suitable solvent (e.g., methanol, ethyl acetate). phcogj.comnih.gov |

| Derivatization | Chemical modification of non-volatile compounds to increase their volatility (e.g., silylation, methoximation). thermofisher.com |

| GC Separation | Separation of the volatile compounds on a capillary column based on their boiling points and interactions with the stationary phase. |

| MS Detection | Ionization of the separated compounds and detection of the resulting ions to generate a mass spectrum for each component. thermofisher.com |

Quantitative Microflow NMR (qNMR) for Bioactivity-Guided Fractionation

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive analytical tool for determining the absolute concentration of compounds in a sample mixture, often without the need for identical reference standards. resolvemass.canih.gov Its application is particularly valuable in natural product analysis for the quantification of bioactive compounds directly within extracts. resolvemass.cafrontiersin.org The integration of qNMR with microfractionation techniques and in vivo bioassays creates a streamlined platform for bioassay-guided isolation of natural products like this compound. nih.govnih.gov

This integrated approach involves the rapid microfractionation of a crude plant extract, followed by bioactivity screening of the fractions. nih.gov Subsequently, microflow qNMR is employed on the active fractions for both structural identification and quantification of the constituent compounds, even at the microgram scale. nih.govplos.org The fundamental principle of qNMR relies on the direct proportionality between the area of an NMR signal and the molar concentration of the analyte. researchgate.net For complex mixtures, specific, well-isolated proton signals are chosen for quantification. nih.govplos.org

A key advantage of this platform is the ability to perform a complete in vivo bioassay-guided fractionation and quantification with a minimal amount of initial extract (e.g., 20 mg) in a very short timeframe. nih.govresearchgate.net This methodology was successfully applied to the bioassay-guided fractionation of the medicinal plant Rhynchosia viscosa. The process led to the identification and quantification of several isoflavone (B191592) derivatives, including this compound, and correlated their amounts with observed anti-angiogenic activity in a zebrafish embryo model. nih.govplos.org This demonstrates the efficiency of combining microfractionation, in vivo screening, and qNMR to rapidly identify and quantify bioactive constituents in a complex natural extract. nih.gov

Table 1: Bioassay-Guided Fractionation and qNMR Analysis of Bioactive Isoflavones from Rhynchosia viscosa

| Compound | Identified Bioactivity | Analytical Approach | Key Advantage | Reference |

|---|---|---|---|---|

| This compound | Anti-angiogenic | Microfractionation, Zebrafish Screening, Microflow qNMR | Direct correlation of compound quantity with in vivo bioactivity. | plos.org |

| Genistein (B1671435) | Anti-angiogenic | Microfractionation, Zebrafish Screening, Microflow qNMR | Bioactivity profile quantitatively linked to the calculated amount of the compound. | plos.org |

| Licoisoflavone A | Anti-angiogenic | Microfractionation, Zebrafish Screening, Microflow qNMR | Identification and quantification from microgram-scale fractions. | plos.org |

Immunoassay Approaches for Related Phytoestrogens/Flavonoids

Immunoassays, particularly enzyme-linked immunosorbent assays (ELISA), represent another advanced analytical approach for the quantification of specific compounds or classes of compounds, such as phytoestrogens and flavonoids. researchgate.net These methods are based on the highly specific recognition between an antibody and its target antigen. For small molecules like isoflavones, a competitive immunoassay format is typically developed. researchgate.net

In a competitive ELISA, the target analyte (e.g., an isoflavone) in a sample competes with a labeled isoflavone-conjugate for a limited number of binding sites on a specific antibody. The signal produced is inversely proportional to the concentration of the analyte in the sample. The development of such assays requires the synthesis of immunogens (analyte coupled to a protein like bovine serum albumin) to produce antibodies and coating antigens for the assay plate. researchgate.net

While specific immunoassays for this compound are not widely reported, methods have been successfully developed for structurally related isoflavones such as genistein and daidzein (B1669772). researchgate.net These assays have demonstrated high sensitivity, with detection limits in the nanogram per milliliter (ng/mL) range. researchgate.net A significant challenge in immunoassay development is cross-reactivity, where the antibody may bind to other structurally similar compounds present in the sample. However, for many developed isoflavone assays, cross-reactivity with other flavonoids is within an acceptable range, and interference from non-isoflavonoid molecules is negligible. researchgate.net Despite their potential, a major limitation is that polyclonal or monoclonal antibodies have not been developed for the majority of flavonoids, and issues with sensitivity, specificity, and matrix interference can still be a concern in practical applications. mdpi.com

Table 2: Characteristics of Competitive ELISA for Related Isoflavones

| Target Analyte | Assay Type | Sensitivity (I50 Value) | Key Features | Reference |

|---|---|---|---|---|

| Daidzein | Competitive ELISA | 0.3 - 1.2 ng/mL | Highly sensitive; acceptable cross-reactivity. | researchgate.net |

| Genistein | Competitive ELISA | 0.3 - 1.2 ng/mL | Used for monitoring levels in various plant families. | researchgate.net |

| Biochanin A | Competitive ELISA | 0.3 - 1.2 ng/mL | Applicable to analysis of food and biological materials. | researchgate.net |

Mechanistic Investigations of Sophoraisoflavanone a Biological Activities

Antimicrobial Mechanisms of Action

Sophoraisoflavanone A has demonstrated notable activity against a range of pathogenic microbes, including both fungi and bacteria.

Research has shown that this compound possesses good antifungal activity. mdpi.com It has been evaluated against several fungal species, showing particular efficacy in inhibiting key developmental stages of fungal growth.

Studies involving plant-pathogenic fungi such as Septoria tritici and Botrytis cinerea have been conducted on extracts containing this compound and related compounds. mak.ac.ugresearchgate.netnih.gov While crude extracts showed significant antifungal effects, a related isoflavanone (B1217009), kenusanone H, demonstrated very promising activity against S. tritici and B. cinerea at a concentration of 42 µg/mL. mak.ac.ug

A significant mechanism of its antifungal action is the inhibition of fungal morphogenesis. This compound has been identified as a potent inhibitor of germ tube growth in the arbuscular mycorrhizal (AM) fungus Gigaspora margarita. frontiersin.orgjmatonline.comfrontiersin.org It strongly inhibits the growth of germ tubes at a concentration of 1.25 µ g/disc . frontiersin.orgfrontiersin.orgnih.gov Furthermore, it has been shown to completely block hyphal branching in G. margarita at a concentration of 0.63 µ g/disc . nih.gov This interference with fungal development is a key aspect of its fungistatic capabilities.

Table 1: Antifungal Activity of this compound

| Fungal Species | Activity Observed | Concentration | Citation |

|---|---|---|---|

| Candida albicans | Good antifungal activity | ~60 µg/mL (MIC) | mdpi.com |

| Saccharomyces cerevisiae | Good antifungal activity | ~60 µg/mL (MIC) | mdpi.com |

| Gigaspora margarita | Strong inhibition of germ tube growth | 1.25 µg/disc | frontiersin.orgnih.gov |

| Gigaspora margarita | Complete inhibition of hyphal branching | 0.63 µg/disc | nih.gov |

This compound exhibits strong, broad-spectrum antibacterial properties. mdpi.com It is effective against both Gram-positive and Gram-negative bacteria.

Its activity has been confirmed against Gram-positive bacteria including Staphylococcus epidermis, Staphylococcus aureus, and Bacillus subtilis. mdpi.com Research demonstrates that this compound can cause 99% inhibition of B. subtilis at a concentration of 100 µM. It is also active against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium. mdpi.com Studies on related prenylated isoflavanones isolated from the same plant sources have shown promising activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium vaccae, a non-pathogenic relative of Mycobacterium tuberculosis. mak.ac.ugnih.gov

Table 2: Antibacterial Activity of this compound

| Bacterial Species | Type | Activity Observed (MIC) | Citation |

|---|---|---|---|

| Escherichia coli | Gram-Negative | ~20 µg/mL | mdpi.com |

| Salmonella typhimurium | Gram-Negative | ~20 µg/mL | mdpi.com |

| Staphylococcus epidermis | Gram-Positive | ~20 µg/mL | mdpi.com |

| Staphylococcus aureus | Gram-Positive | ~20 µg/mL | mdpi.com |

| Bacillus subtilis | Gram-Positive | 99% inhibition at 100 µM |

The antibacterial mechanism of prenylated flavonoids often involves the disruption of the bacterial cell membrane. nih.gov Studies on related lavandulylated flavonoids, such as sophoraflavanone G and kurarinone, reveal that a primary mechanism of action against MRSA is the targeting and destruction of bacterial membrane integrity. nih.gov These compounds were shown to interfere with the synthesis of the cell wall and prevent the formation of biofilms. nih.gov

Phosphatidic acid is a fundamental precursor in the biosynthesis of major membrane phospholipids (B1166683) like phosphatidylglycerol and cardiolipin. wikipedia.orgnih.gov Mechanistic studies on related flavonoids have investigated their interaction with these key membrane phospholipids, suggesting that interference in their biosynthesis or organization within the membrane is a key part of their antibacterial action. nih.gov This disruption of the membrane's structure and biosynthetic pathways leads to a loss of cellular function and integrity, ultimately resulting in bacterial cell death.

Antibacterial Activities against Gram-Positive and Gram-Negative Bacteria (e.g., Escherichia coli, Salmonella typhimurium, Staphylococcus epidermis, Staphylococcus aureus, Bacillus subtilis, Methicillin-Resistant Staphylococcus aureus (MRSA), Mycobacterium)

Anti-inflammatory Mechanisms

In addition to antimicrobial effects, prenylated flavonoids are recognized for their anti-inflammatory potential. mdpi.com

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. nih.govresearchgate.net The two main isoforms are COX-1, a constitutive enzyme involved in homeostatic functions, and COX-2, which is inducible during inflammation. researchgate.net

Research indicates that this compound can inhibit COX-1 activity. koreascience.kr Studies on other closely related prenylated flavonoids have also demonstrated inhibitory effects on COX enzymes. For instance, the prenylated isoflavone (B191592) diplacone (B1254958) has been shown to down-regulate the expression of COX-2, and lupalbigenin (B1675457) effectively inhibits LPS-induced COX-2 expression in macrophages. jmatonline.comnih.gov This capacity to inhibit key inflammatory enzymes like COX-1 highlights a direct molecular mechanism for the anti-inflammatory properties of this compound.

Inhibition of Lipoxygenase (LOX) Enzymes (e.g., 5-LOX)

Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipids, including leukotrienes. plos.orgmedchemexpress.com The 5-lipoxygenase (5-LOX) enzyme, in particular, is a crucial catalyst in the biosynthesis of pro-inflammatory leukotrienes, which are implicated in a variety of inflammatory diseases. plos.orgfrontiersin.orgfrontiersin.org Inhibition of 5-LOX is, therefore, a significant therapeutic strategy for controlling inflammation. medchemexpress.comguidetopharmacology.org

While direct enzymatic inhibition studies on this compound are not extensively detailed in the available literature, evidence from related compounds suggests a likely mechanism of action. This compound belongs to the class of prenylated flavonoids. researchgate.net Studies have demonstrated that many prenylated flavonoids isolated from Sophora species possess inhibitory activity against lipoxygenase enzymes. researchgate.netkoreascience.kr Specifically, a range of tested prenylated flavonoids has been shown to inhibit 5-LOX activity. researchgate.net This class-wide activity suggests that this compound may also exert its anti-inflammatory effects through the direct inhibition of 5-LOX, thereby reducing the production of potent inflammatory mediators. The inhibition of 5-LOX and its products, such as leukotriene B4 (LTB4), has been shown to modulate inflammatory responses and improve outcomes in various pathological conditions. nih.govnih.gov

Modulation of Leukocyte Migration in In Vivo Models (non-human, e.g., zebrafish larvae)

The recruitment of leukocytes to a site of injury or infection is a hallmark of the inflammatory response. frontiersin.org The zebrafish larva has emerged as a powerful in vivo model for studying leukocyte migration due to its optical transparency, which allows for real-time visualization of inflammatory processes. nih.govfrontiersin.org

The anti-inflammatory activity of this compound has been demonstrated through its ability to modulate leukocyte migration in a zebrafish model of acute inflammation. plos.orgscispace.com In a tail transection assay in 4-day-old zebrafish larvae, which induces a robust inflammatory response characterized by the migration of leukocytes to the injury site, this compound exhibited significant anti-inflammatory effects. plos.orgresearchgate.net Treatment with this compound at a concentration of 25 µM resulted in a marked reduction in the number of migrating leukocytes in the tail-finned region. plos.org The effect is quantified using a Relative Leukocyte Migration (RLM) score, where a value of ≤0.5 indicates significant anti-inflammatory activity. plos.org this compound met this criterion, confirming its potent ability to inhibit leukocyte migration in a live organism. plos.orgscispace.com

Table 1: Effect of this compound on Leukocyte Migration in Zebrafish Larvae

| Compound | Concentration (µM) | Outcome | Model System | Reference |

|---|

Regulation of Pro-inflammatory Mediators (e.g., IL-6, IL-10, referencing related compounds)

The inflammatory response is orchestrated by a complex network of signaling molecules known as cytokines. Pro-inflammatory cytokines like Interleukin-6 (IL-6) promote inflammation, while anti-inflammatory cytokines such as Interleukin-10 (IL-10) help to resolve it. frontiersin.orgwaocp.org The balance between these mediators is critical for immunological homeostasis. plos.org

Direct studies on the effect of this compound on specific cytokine production are limited. However, research on closely related compounds from the same genus, Sophora, provides valuable insights. Sophoraflavanone M (SFM), a prenylated flavonoid also isolated from Sophora flavescens, has demonstrated significant anti-inflammatory properties by modulating pro-inflammatory mediators. nih.gov In in vivo models of endotoxemia, SFM significantly suppressed elevated serum levels of inflammatory cytokines, including IL-6. nih.gov Furthermore, in in vitro studies using mouse primary peritoneal macrophages, SFM reduced the lipopolysaccharide (LPS)-induced production of IL-6 at both the transcriptional and translational levels without causing cytotoxicity. nih.gov

IL-10 acts as a major anti-inflammatory cytokine, often working to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α. plos.orgjfda-online.com The inhibition of the 5-LOX pathway, a potential target of this compound, has been linked to an increase in IL-10 levels, which contributes to the resolution of inflammation. nih.gov This suggests a potential mechanism whereby this compound could indirectly promote an anti-inflammatory environment by both suppressing pro-inflammatory cytokine production and potentially enhancing the effects of anti-inflammatory cytokines.

Interaction with NF-κB and JNK/AP-1 Signaling Pathways (referencing related compounds)

Nuclear Factor-kappa B (NF-κB) and the c-Jun N-terminal kinase/activator protein-1 (JNK/AP-1) are two critical signaling pathways that regulate the expression of numerous genes involved in inflammation. cellsignal.comnih.govfrontiersin.org The activation of these pathways leads to the production of pro-inflammatory enzymes, cytokines, and adhesion molecules. frontiersin.org

There is no direct evidence detailing the interaction of this compound with these pathways. However, mechanistic studies on the related compound Sophoraflavanone M (SFM) have shown that it suppresses pro-inflammatory mediators by concurrently inhibiting both the NF-κB and JNK/AP-1 signaling cascades. nih.gov

The key findings for SFM's activity include:

Inhibition of NF-κB Pathway : SFM was found to restrain the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby dampening NF-κB's transcriptional activity. nih.gov

Inhibition of JNK/AP-1 Pathway : SFM was also shown to suppress the phosphorylation of JNK. Since JNK is a key kinase that activates the transcription factor AP-1, its inhibition leads to a reduction in AP-1's ability to promote the expression of inflammatory genes. nih.gov

Given the structural similarity and shared biological activities between this compound and SFM, it is plausible that this compound employs similar mechanisms, targeting the core inflammatory signaling pathways of NF-κB and JNK/AP-1 to exert its anti-inflammatory effects.

Table 2: Mechanistic Actions of a Related Compound (Sophoraflavanone M) on Inflammatory Pathways

| Pathway | Target | Mechanism of Action | Reference |

|---|---|---|---|

| NF-κB | IκBα phosphorylation/degradation | Inhibited | nih.gov |

| p65 nuclear translocation | Inhibited | nih.gov | |

| JNK/AP-1 | JNK phosphorylation | Suppressed | nih.gov |

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and also in pathological conditions such as tumor growth. njppp.complos.org The inhibition of angiogenesis is a key strategy in cancer therapy. mdpi.com

Effects on Vascular Endothelial Cell Proliferation and Migration (In Vivo Zebrafish Model)

The zebrafish embryo is a well-established in vivo model for studying angiogenesis, allowing for the direct observation of vascular development, including the formation of intersegmental vessels (ISVs). nih.govnih.gov

This compound has been identified as a potent anti-angiogenic agent in the zebrafish model. plos.orgscispace.com In assays assessing the development of the embryonic vasculature, this compound demonstrated a significant, dose-dependent inhibition of the growth of ISVs. plos.orgresearchgate.net This inhibitory effect on vessel formation points to a direct impact on the processes of endothelial cell proliferation and migration, which are essential for angiogenic sprouting. mdpi.com Studies on other anti-angiogenic compounds in the zebrafish model have shown that a reduction in vessel growth and endothelial cell number is a direct consequence of inhibiting endothelial cell proliferation. mdpi.com The anti-angiogenic activity of this compound was quantified, yielding a specific half-maximal inhibitory concentration (IC50) value for the inhibition of vascular outgrowth. plos.org

Table 3: Anti-angiogenic Activity of this compound

| Compound | Activity | IC50 (µM) | Model System | Reference |

|---|

Antioxidant Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and various chronic diseases. nih.gov Antioxidants mitigate this damage by scavenging free radicals and inhibiting oxidative processes like lipid peroxidation. researchgate.net

This compound has been identified as a flavonoid constituent in plant extracts known for their antioxidant properties. nih.gov While direct, detailed mechanistic studies on this compound are sparse, research on structurally similar isoflavanones from the Sophora genus provides strong evidence for its antioxidant capabilities. Studies on the related compounds echinoisoflavanone (B1180557) and sophoraisoflavanone D show that they effectively inhibit lipid peroxidation mediated by superoxide (B77818) anions. researchgate.netnih.gov Furthermore, these compounds were found to directly scavenge superoxide anions generated by the xanthine-xanthine oxidase system. researchgate.net

These findings suggest that the antioxidant mechanism of this compound likely involves:

Free Radical Scavenging : Directly neutralizing reactive oxygen species such as superoxide anions. researchgate.net

Inhibition of Lipid Peroxidation : Protecting cell membranes from oxidative damage by preventing the chain reaction of lipid peroxidation. researchgate.netnih.gov

The general antioxidant activity of isoflavones is well-documented, although the precise mechanisms can be complex and context-dependent. nih.gov The presence of this compound in extracts of Sophora davidi, which demonstrate protective effects against D-galactose-induced aging in mice via antioxidant pathways, further supports its role as a bioactive antioxidant compound. nih.gov

Inhibition of Oxidative Modification Processes (In Vitro Assays)

This compound has demonstrated notable potential in counteracting oxidative damage in preclinical, in vitro settings. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. The ability of a compound to inhibit the oxidative modification of key biomolecules is a crucial indicator of its antioxidant capacity.

An in vitro investigation into the effects of this compound, isolated from Sophora moorcroftiana, on copper-ion-induced protein oxidative modification in mice brain homogenate revealed its significant protective effects. nih.gov In this study, this compound was found to have a stronger inhibitory effect on protein oxidation than licoisoflavones A and B, as well as the well-known isoflavone genistein (B1671435) and the hydroxyl radical scavenger mannitol. nih.gov These findings suggest that the chemical structure of this compound, particularly its hydroxy group and benzopyran core, plays a crucial role in its ability to mitigate oxidative stress. nih.gov The presence of functional groups on the flavonoid ring system is known to be a key determinant of their antioxidant activity, including their ability to protect against the oxidation of vital molecules like low-density lipoproteins (LDL). frontiersin.org

The oxidative modification of proteins and lipids is a key event in the progression of several chronic conditions. For instance, the oxidation of LDL is a critical step in the development of atherosclerosis. tg.org.au While direct studies on this compound's effect on LDL oxidation are not specified, its demonstrated ability to prevent protein oxidation in brain tissue highlights its potential as a potent antioxidant. nih.gov

Activation of SIRT1/p53 Pathway (referencing Sophora davidi extract)

Recent research has shed light on the potential of extracts from Sophora species to modulate key signaling pathways involved in aging and cellular stress responses. One such pathway is the SIRT1/p53 axis, which plays a critical role in regulating cellular senescence, apoptosis, and the response to oxidative stress. nih.gov Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase, is a key regulator of cellular health and longevity. It can deacetylate and thereby modulate the activity of various transcription factors, including the tumor suppressor p53. nih.gov

A study investigating the effects of an extract from the fruits of Sophora davidi on a D-galactose-induced aging model in mice demonstrated a clear anti-aging effect. researchgate.netfrontiersin.org The mechanism underlying this effect was linked to the activation of the SIRT1/p53 signaling pathway. researchgate.netfrontiersin.org The Sophora davidi extract was found to increase the expression of SIRT1 protein in both the liver and brain of the mice, while concurrently inhibiting the expression of p53 protein that was induced by D-galactose. researchgate.netfrontiersin.org This modulation of the SIRT1/p53 pathway is significant, as excessive p53 activity can promote apoptosis and cellular senescence. By activating SIRT1, which in turn inhibits p53, the extract may help protect cells from age-related damage. researchgate.net

It is important to note that this study was conducted using a whole extract of Sophora davidi, which contains a complex mixture of compounds. researchgate.netfrontiersin.org While this compound is a known constituent of the Sophora genus, the direct attribution of the observed SIRT1/p53 pathway activation to this specific isoflavone cannot be made from this study alone. However, the findings provide a strong rationale for further investigation into the potential of individual Sophora isoflavonoids, including this compound, to modulate this critical anti-aging pathway.

Modulation of Drug Transport Proteins

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which function as drug efflux pumps. researchgate.netfrontiersin.org These transporters actively remove chemotherapeutic agents from cancer cells, reducing their intracellular concentration and thus their efficacy.

Flavonoids have been extensively studied for their potential to modulate the activity of these MDR transporters. Several members of the flavonoid family have been shown to inhibit the function of MRP1, a prominent member of the MRP family. The inhibition of MRP1 can lead to increased intracellular accumulation of anticancer drugs, thereby resensitizing resistant cancer cells to chemotherapy.

While direct studies specifically investigating the inhibitory effect of this compound on MRPs are limited, research on related compounds provides valuable insights. The presence of a prenyl group in the structure of flavonoids has been identified as a favorable feature for anti-MRP1 activity. This compound is a prenylated isoflavone, suggesting it may possess the structural characteristics conducive to MRP1 inhibition. Studies on other prenylated flavonoids have demonstrated their ability to act as potent inhibitors of MRP1. For instance, some of the most effective flavanone (B1672756) inhibitors of MRP1 bear a hydrophobic prenyl, geranyl, or lavandulyl group.

The mechanism of MRP inhibition by flavonoids can be complex, potentially involving direct interaction with the transporter, modulation of its ATPase activity, or alterations in the cell membrane environment. nih.govresearchgate.net Given the structural similarities and the established importance of prenylation for MRP1 inhibition, it is plausible that this compound could contribute to the reversal of multidrug resistance by targeting MRPs. However, further direct experimental evidence is required to confirm and characterize this activity.

Investigation of Cytotoxic Effects on Specific Cell Lines (In Vitro)

This compound, along with other flavonoids isolated from the Sophora genus, has been evaluated for its cytotoxic activity against various cancer cell lines in vitro. These studies are crucial for identifying potential anticancer agents and understanding their mechanisms of action. The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

In one study, this compound, isolated from the roots of Sophora flavescens, was among a panel of prenylated flavonoids tested for their cytotoxic effects. The results indicated that this compound exhibited cytotoxic activity against the human hepatoma cell line HepG2, with an IC50 value of 22.1 µg/mL. This finding supports the traditional use of Sophora species in medicine for conditions that may be related to abnormal cell proliferation.

The cytotoxic effects of flavonoids are often dependent on the specific cell line and the chemical structure of the compound. For example, in the same study, other prenylated flavonoids such as papyriflavonol A, kuraridin, and broussochalcone A also showed cytotoxicity against HepG2 cells, with varying IC50 values. This highlights the importance of the specific substitutions and stereochemistry of the flavonoid core in determining its biological activity. Further research is needed to explore the cytotoxic profile of this compound across a broader range of cancer cell lines and to elucidate the underlying molecular mechanisms, which may include the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 | 22.1 |

Other Mechanistic Insights (e.g., effects on alcohol metabolizing enzymes, referencing related compounds)

Beyond its antioxidant and potential anticancer activities, research has explored other mechanistic insights into the biological effects of this compound. One notable area of investigation is its influence on enzymes involved in alcohol metabolism. The primary enzymes responsible for the breakdown of ethanol (B145695) in the body are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). The activity of these enzymes can significantly impact the rate of alcohol clearance and the accumulation of toxic byproducts like acetaldehyde (B116499).

A study on flavonoids isolated from the rhizomes of Echinosophora koreensis found that this compound, along with three other related flavonoids, enhanced the activities of both ADH and ALDH at micromolar concentrations. This finding suggests that this compound has the potential to facilitate the metabolism of alcohol, which could have implications for mitigating the adverse effects of alcohol consumption. The enhancement of ADH and ALDH activity could lead to a more rapid conversion of ethanol to acetaldehyde and then to the less toxic acetate (B1210297), potentially reducing the duration and severity of alcohol-induced "hangovers."

While the precise molecular mechanism by which this compound enhances the activity of these enzymes was not fully elucidated in the study, it points to a novel area of biological activity for this isoflavone. Further research is warranted to understand the structure-activity relationships and the specific interactions between this compound and the alcohol metabolizing enzymes.

Structure Activity Relationship Sar Studies of Sophoraisoflavanone a and Its Analogues

Impact of Prenyl Group Position and Nature on Biological Activities

The presence and characteristics of the prenyl group on the isoflavanone (B1217009) core are critical determinants of biological activity. Prenylation, the attachment of a prenyl (or isoprenyl) group, generally increases the lipophilicity of flavonoids, which can enhance their interaction with biological membranes and target proteins. mdpi.comresearchgate.net

Research has shown that the position of the prenyl group on the A-ring of the isoflavonoid (B1168493) skeleton significantly modulates its antimicrobial efficacy. researchgate.net For instance, studies comparing isoflavonoids with prenyl groups at the C-6 versus the C-8 position have revealed distinct differences in their antibacterial potency. Generally, prenylation at the C-6 position is associated with stronger antibacterial activity against various pathogens compared to prenylation at the C-8 position. nih.gov This suggests that the specific location of the lipophilic prenyl moiety is crucial for optimal interaction with bacterial targets, such as the cell membrane. acs.orgacs.org

The nature of the prenyl substituent also plays a role. Modifications such as cyclization or changes in the length and branching of the prenyl chain can lead to variations in biological effects. For example, some studies indicate that a linear prenyl group confers more potent activity than a cyclized one. researchgate.net The increased lipophilicity imparted by the prenyl group is thought to facilitate the disruption of bacterial membranes, a key mechanism of action for many antimicrobial flavonoids. acs.orgacs.org

Interactive Table: Impact of Prenyl Group Position on Antibacterial Activity of Isoflavonoid Analogues

| Compound | Prenyl Group Position | Target Organism | Activity (MIC, µg/mL) | Reference |

| Wighteone | C-6 | Staphylococcus aureus | 8 | nih.gov |

| Lupiwighteone | C-8 | Staphylococcus aureus | Inactive | acs.orgacs.org |

| Ganaconin | C-8 (dimethylallyl) | Staphylococcus aureus | 16 | nih.gov |

| 6,8-diprenylgenistein | C-6 and C-8 | Listeria monocytogenes | Potent | researchgate.net |

| Sophoraisoflavanone A | C-6 (pyran ring) | Staphylococcus aureus | ~20 | mdpi.com |

MIC = Minimum Inhibitory Concentration. A lower value indicates higher potency.

Stereochemical Influence on Pharmacological Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action, as biological systems are inherently chiral. researchgate.net The specific 3D shape of a molecule determines its ability to bind to and interact with biological targets like enzymes and receptors. researchgate.net this compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers or diastereomers). These isomers, while having the same chemical formula and connectivity, can have vastly different pharmacological and toxicological profiles. researchgate.netnih.gov

The biological activity of flavonoids, including pterocarpans which are structurally related to isoflavanones, is often dependent on their absolute configuration at chiral centers. nbu.ac.in For example, different diastereoisomers of synthetic anti-inflammatory agents have demonstrated significantly different levels of activity. nih.gov The relative stereochemistry of substituents can be established using techniques like X-ray crystallography. nih.gov

Although specific studies detailing the distinct pharmacological effects of individual this compound stereoisomers are limited, the principles of stereochemistry in drug action strongly suggest that one isomer is likely to be significantly more active than others. researchgate.net The therapeutic effects observed for naturally occurring this compound, which is typically isolated as a specific stereoisomer, are therefore intrinsically linked to its unique 3D structure. Future research focusing on the stereoselective synthesis and separate evaluation of each this compound isomer is needed to fully elucidate the influence of stereochemistry on its pharmacological profile. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dntb.gov.ua For this compound and its analogues, QSAR studies can provide valuable insights into the physicochemical properties that govern their pharmacological effects, thereby guiding the design of new, more potent derivatives. dntb.gov.ua

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find the best correlation with their measured biological activity. nih.gov Descriptors can represent various molecular properties, such as shape (e.g., flexibility, globularity), electronic features, and hydrophobicity. researchgate.net Studies on prenylated isoflavonoids have successfully used QSAR to identify key molecular characteristics for antibacterial activity. researchgate.netmdpi.com These analyses have highlighted the importance of descriptors related to the molecule's shape and the distribution of hydrophilic and hydrophobic surfaces. nih.govnih.gov

For example, a QSAR study on a set of 30 prenylated (iso)flavonoids against Listeria monocytogenes and Escherichia coli developed linear regression models with good predictive power. researchgate.net The models indicated that shape descriptors, along with hydrophilic/hydrophobic volume and surface area, were crucial for activity. researchgate.net By applying such models to virtual libraries of this compound derivatives, researchers can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, which significantly reduces the cost and time of drug discovery. nih.gov

Interactive Table: Key Descriptors in QSAR Models for Antimicrobial (Iso)flavonoids

| Descriptor Type | Specific Descriptor Examples | Importance in Model | Putative Interpretation | Reference |

| Shape | Globularity, Flexibility | High | Influences binding affinity to target sites | nih.govresearchgate.net |

| Hydrophobicity | Hydrophobic Surface Area | High | Relates to membrane permeation and interaction | nih.govmdpi.com |

| Electronic | Dipole Moment | Moderate | Affects electrostatic interactions with targets | mdpi.com |

| Topological | Wiener Index | Moderate | Describes molecular branching and size | mdpi.com |

Design and Synthesis of Modified Analogues for SAR Elucidation

The systematic design and synthesis of modified analogues of a lead compound are cornerstones of medicinal chemistry, enabling a thorough exploration of its SAR. researchgate.net For this compound, this involves creating a library of related molecules where specific parts of the structure are systematically altered. The subsequent biological evaluation of these analogues reveals which structural features are essential for activity (the pharmacophore) and which can be modified to enhance potency or other properties.

The synthesis of new derivatives can involve various chemical reactions to modify the core flavonoid structure. For instance, different substituents can be introduced onto the aromatic rings, the prenyl group can be altered or replaced, and the oxidation state of the heterocyclic C-ring can be changed. researchgate.net The goal is to generate structural diversity around the core scaffold to probe its interaction with biological targets. dntb.gov.ua

The insights gained from these SAR studies are invaluable. For example, if introducing a halogen atom at a specific position consistently increases activity, it suggests that this modification enhances a favorable interaction with the target. researchgate.net Conversely, if removing a hydroxyl group abolishes activity, it indicates that this group is critical, perhaps for hydrogen bonding with the target protein. By integrating the findings from SAR, stereochemical, and QSAR studies, chemists can rationally design and synthesize second-generation this compound derivatives with optimized therapeutic potential. dntb.gov.ua

Potential Biomedical Applications Based on Mechanistic Research Excluding Clinical Human Trials

Development of Antimicrobial Agents

Sophoraisoflavanone A has demonstrated notable antimicrobial properties, exhibiting both antibacterial and antifungal activities. Research has highlighted its potential as a lead compound for the development of new antimicrobial agents, a critical need in an era of increasing antibiotic resistance.

One study evaluating 18 different prenylated flavonoids found that this compound possessed both good antifungal and strong antibacterial activity. nih.govjst.go.jp This broad-spectrum activity suggests its potential for treating various microbial infections. The study assessed the minimum inhibitory concentration (MIC) against a panel of microorganisms, including four bacterial and two fungal strains. nih.gov The microorganisms tested included Candida albicans, Saccharomyces cerevisiae, Escherichia coli, Salmonella typhimurium, Staphylococcus epidermis, and Staphylococcus aureus. nih.gov

Further in vivo research has provided evidence of its protective effects. In a study involving mice challenged with a significant dose of Salmonella typhimurium, intraperitoneal injection of this compound offered significant protection to the animals. frontiersin.orgscispace.com These findings underscore the potential of this compound in combating systemic bacterial infections and support its traditional use in some Asian medicines for treating microbial ailments. nih.gov

Table 1: Antimicrobial Activity of this compound

| Microorganism Type | Activity Level | Supporting Evidence |

|---|---|---|

| Fungi | Good | Exhibited good antifungal activity in a study with 18 prenylated flavonoids. nih.govjst.go.jp |

| Bacteria | Strong | Showed strong antibacterial activity in the same study. nih.govjst.go.jp |

Therapeutic Potential in Inflammatory Conditions

The anti-inflammatory properties of this compound have been noted, suggesting its potential application in managing inflammatory diseases. researchgate.netnih.govresearchgate.net While detailed mechanistic studies on this compound are emerging, research on closely related compounds from the Sophora genus, such as Sophoraflavanone G, provides insights into the potential pathways involved. For instance, Sophoraflavanone G has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.gov These effects are mediated through the interruption of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Given the structural similarities among flavonoids from Sophora species, it is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms, although further specific research is required.

Angiogenesis Modulation for Disease Intervention

Angiogenesis, the formation of new blood vessels, is a critical process in both health and disease, particularly in cancer, where it supports tumor growth and metastasis. nih.govibidi.com Flavonoids, as a class of compounds, are known to possess anti-angiogenic properties. nih.gov Preclinical studies on flavonoids isolated from Sophora flavescens, the plant source of this compound, have demonstrated anti-angiogenic activity.

One study on a novel flavonoid from Sophora flavescens showed that it could inhibit several key steps in the angiogenic process in human umbilical vein endothelial cells (HUVECs). researchgate.net The compound was found to inhibit cell proliferation, migration, adhesion, and tube formation. researchgate.net Furthermore, it was observed to down-regulate the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. researchgate.net Another study on an isoflavone (B191592) derivative demonstrated that it could inhibit angiogenesis by targeting the MTA2/SerRS/VEGFA pathway, leading to reduced tumor growth. nih.gov While these studies did not specifically use this compound, they provide a strong rationale for investigating its specific role in angiogenesis modulation. The ability of related isoflavones to interfere with the VEGF signaling pathway suggests a promising avenue for the development of this compound as an anti-angiogenic agent for cancer therapy. nih.govoncotarget.comarvojournals.org

Table 2: Potential Anti-Angiogenic Mechanisms of Related Flavonoids

| Mechanism | Effect | Investigated Model |

|---|---|---|

| Inhibition of Endothelial Cell Functions | Inhibited proliferation, migration, adhesion, and tube formation. | Human Umbilical Vein Endothelial Cells (HUVECs) researchgate.net |

| Down-regulation of Pro-Angiogenic Factors | Decreased expression of Vascular Endothelial Growth Factor (VEGF). | HUVECs researchgate.net |

Role in Overcoming Multidrug Resistance (MDR) in Cancer

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. mdpi.commdpi.com One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1), which actively pump chemotherapeutic agents out of the cancer cells, reducing their efficacy. researchgate.net

Preclinical research has identified this compound as a potential agent to combat MDR. It has been shown to decrease the expression of MRP1. researchgate.net By downregulating this efflux pump, this compound could potentially restore the sensitivity of resistant cancer cells to conventional chemotherapy drugs. This suggests a synergistic role for this compound in combination with existing anticancer treatments, potentially allowing for lower doses of cytotoxic drugs and reducing side effects. Flavonoids, in general, have been investigated as MDR reversal agents, and the specific action of this compound on MRP1 makes it a promising candidate for further development in this area. criver.com

Antioxidative Applications

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. core.ac.uk this compound has demonstrated significant antioxidant properties in preclinical studies. researchgate.netcore.ac.uk

Research has shown that this compound can inhibit lipid peroxidation mediated by superoxide (B77818) anions. core.ac.uk It also acts as a scavenger of superoxide anions generated by the xanthine-xanthine oxidase system. core.ac.uk In another in vitro study investigating the inhibitory effects on lipid peroxidation in mice brain homogenate, this compound was shown to be effective. frontiersin.org These findings indicate that this compound possesses impressive antioxidant properties, which could be harnessed for therapeutic applications in conditions associated with oxidative stress. core.ac.ukfrontiersin.org

Table 3: Antioxidative Properties of this compound

| Activity | Effect | Investigated System |

|---|---|---|

| Inhibition of Lipid Peroxidation | Inhibited superoxide anion-mediated lipid peroxidation of lecithin. | In vitro assay core.ac.uk |

| Superoxide Anion Scavenging | Scavenged superoxide anions generated by the xanthine-xanthine oxidase system. | In vitro assay core.ac.uk |

Other Preclinical Applications

Beyond the aforementioned applications, preliminary research suggests other potential therapeutic uses for this compound. One notable area is in the management of diabetes. A study identified this compound as one of the compounds responsible for the antidiabetic activity of Atylosia alopecuroides. While the specific mechanisms for this compound were not detailed, flavonoids are known to exert antidiabetic effects through various pathways, including the inhibition of α-glucosidase, enhancement of insulin (B600854) secretion, and modulation of glucose metabolism. researchgate.netcore.ac.uk The general antidiabetic activities of flavonoids provide a strong basis for further investigating this compound in this context. nih.govfrontiersin.org

Additionally, the broader class of flavonoids is known to possess neuroprotective effects, suggesting another potential, though less explored, avenue for this compound research. researchgate.netresearchgate.net The diverse biological activities of this compound underscore its potential as a versatile therapeutic agent that warrants further preclinical investigation.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Targets and Signaling Pathways

While current research has illuminated some of the biological activities of Sophoraisoflavanone A, a more profound understanding of its molecular interactions is imperative for its development as a therapeutic agent. Future investigations are expected to concentrate on the identification of novel protein targets and the precise signaling cascades that this compound modulates. Advanced proteomics techniques, such as affinity chromatography coupled with mass spectrometry, can be pivotal in identifying its direct binding partners within the cell.

A significant body of research already points to the compound's influence on key inflammatory pathways. For instance, studies have demonstrated that this compound can inhibit the production of inflammatory mediators. This is achieved, in part, by modulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. A detailed exploration of these interactions could unveil new therapeutic strategies for inflammatory diseases. Further research is also warranted to explore its impact on other signaling pathways, which could reveal a broader spectrum of therapeutic applications.

Advanced In Vitro and In Vivo (Non-Human) Model Systems for Activity Validation

To effectively bridge the gap between promising in vitro results and potential clinical efficacy, the utilization of more sophisticated non-human model systems is crucial. The zebrafish (Danio rerio) model, for example, presents a powerful tool for high-throughput in vivo screening and validation of the bioactivity of this compound. Its genetic tractability, rapid embryonic development, and optical transparency allow for real-time observation of the compound's effects on biological processes.

Furthermore, the use of genetically diverse animal models can provide critical insights into how an individual's genetic makeup might influence the efficacy and metabolism of this compound. Such models are invaluable for validating its therapeutic effects in complex physiological systems, particularly for its noted anti-inflammatory and potential neuroprotective activities. The table below summarizes some of the non-human models that have been used to study this compound.

| Model System | Investigated Activity | Key Findings |

| Zebrafish (Danio rerio) | Anti-inflammatory | Attenuated lipopolysaccharide-induced inflammation. |

| Murine Models (Mice) | Anti-inflammatory | Reduced inflammatory responses in various models. |

| Cell Culture Models | Various | Inhibition of inflammatory mediators and modulation of signaling pathways. |

Integrated Omics Approaches for Comprehensive Mechanistic Understanding

A systems-level comprehension of the biological effects of this compound can be achieved through the application of integrated "omics" technologies. Transcriptomics, proteomics, and metabolomics can collectively provide a global and unbiased snapshot of the cellular perturbations induced by this isoflavanone (B1217009). For instance, transcriptomic analyses can reveal the full repertoire of genes whose expression is altered following treatment, while proteomics can identify corresponding changes in protein expression and post-translational modifications.

Metabolomics studies can further illuminate the metabolic pathways that are affected by this compound. By integrating these multi-omics datasets, researchers can construct a holistic view of the compound's mechanism of action and identify potential biomarkers to monitor its therapeutic activity. This comprehensive approach is essential for a complete mechanistic understanding and for identifying novel therapeutic targets.

Sustainable Sourcing and Biotechnological Production

This compound is a naturally occurring phytochemical found in various plants, most notably in the roots of Sophora flavescens. However, reliance on extraction from natural plant sources can be unsustainable and often results in variable yields, posing a significant challenge for large-scale production. Consequently, future research must prioritize the development of sustainable and economically viable biotechnological production methods.

One promising avenue is the metabolic engineering of microbial hosts, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. By introducing the relevant biosynthetic genes from Sophora species into these microorganisms, it may be possible to establish a platform for the heterologous production of this compound. Additionally, plant cell and hairy root culture techniques offer alternative strategies for the controlled and scalable production of this compound, ensuring a consistent and environmentally friendly supply for further research and potential clinical development.

Computational and In Silico Approaches for Drug Discovery and Target Identification

Computational and in silico methods are indispensable tools for expediting the drug discovery and development pipeline for this compound. Molecular docking and molecular dynamics simulations can be employed to predict its binding affinities and interaction patterns with both known and novel protein targets. These computational approaches can help to prioritize experimental validation studies and guide the rational design of more potent and selective derivatives of this compound.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be utilized to correlate the structural features of this compound and its analogues with their observed biological activities. This can facilitate the identification of key structural motifs responsible for its therapeutic effects and guide the synthesis of optimized lead compounds with improved pharmacological properties. The integration of these in silico techniques with traditional experimental approaches will undoubtedly accelerate the journey of this compound from a promising natural product to a clinically relevant therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.